molecular formula C11H16ClN3O3 B8757631 Gly-tyr amide hydrochloride

Gly-tyr amide hydrochloride

Cat. No.: B8757631
M. Wt: 273.71 g/mol
InChI Key: KHHGNWMXXNNNST-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gly-tyr amide hydrochloride is a compound with the empirical formula C11H15N3O3 · HCl and a molecular weight of 273.72 It is a derivative of the dipeptide glycine-tyrosine, where the carboxyl group of tyrosine is converted to an amide and the compound is stabilized as a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gly-tyr amide hydrochloride typically involves the coupling of glycine and tyrosine followed by the conversion of the carboxyl group to an amide. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and convert carboxyl groups to amides under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Gly-tyr amide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of gly-tyr amide hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, influencing protein-protein and protein-ligand interactions . Additionally, the amide bond can undergo hydrolysis, releasing the constituent amino acids, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-tyr amide hydrochloride is unique due to its specific combination of glycine and tyrosine, which imparts distinct biochemical properties. The presence of the amide bond and the hydrochloride salt form enhances its stability and solubility, making it suitable for various research applications.

Properties

Molecular Formula

C11H16ClN3O3

Molecular Weight

273.71 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanamide;hydrochloride

InChI

InChI=1S/C11H15N3O3.ClH/c12-6-10(16)14-9(11(13)17)5-7-1-3-8(15)4-2-7;/h1-4,9,15H,5-6,12H2,(H2,13,17)(H,14,16);1H/t9-;/m0./s1

InChI Key

KHHGNWMXXNNNST-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N)NC(=O)CN)O.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)NC(=O)CN)O.Cl

Origin of Product

United States

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